(1S,2S)-1,2-Bis(4-dimethylaminophenyl)ethylenediamine tetrahydrochloride

Chiral discrimination Optical rotation Enantiopurity

Challenge: Sourcing a C2-symmetric vicinal diamine with tunable electron density for enantioselective catalysis often leads to inconsistent performance. Solution: This (1S,2S) tetrahydrochloride salt delivers defined optical rotation and aqueous solubility, enabling homogeneous catalysis in neat water. · Achieves 92.8% ee and >99% conversion in acetophenone hydrogenation. · Key building block for (S)-γ-amino alcohols, intermediates of Fluoxetine and Atomoxetine. · [α]22/D -38.0° (c=1, H2O) and mp 209-225°C ensure batch-to-batch consistency.

Molecular Formula C18H30Cl4N4
Molecular Weight 444.3 g/mol
CAS No. 1052707-21-7
Cat. No. B1508759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,2S)-1,2-Bis(4-dimethylaminophenyl)ethylenediamine tetrahydrochloride
CAS1052707-21-7
Molecular FormulaC18H30Cl4N4
Molecular Weight444.3 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)C(C(C2=CC=C(C=C2)N(C)C)N)N.Cl.Cl.Cl.Cl
InChIInChI=1S/C18H26N4.4ClH/c1-21(2)15-9-5-13(6-10-15)17(19)18(20)14-7-11-16(12-8-14)22(3)4;;;;/h5-12,17-18H,19-20H2,1-4H3;4*1H/t17-,18-;;;;/m0..../s1
InChIKeyDBTIRGWYPJPVAT-WSNGVDDISA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1S,2S)-1,2-Bis(4-dimethylaminophenyl)ethylenediamine Tetrahydrochloride – C2-Symmetric Chiral Diamine


(1S,2S)-1,2-Bis(4-dimethylaminophenyl)ethylenediamine tetrahydrochloride (CAS 1052707-21-7) is a C2-symmetric vicinal diamine supplied as the tetrahydrochloride salt, bearing two para‑dimethylamino‑substituted phenyl rings . The compound exhibits an optical rotation of [α]22/D −38.0° (c = 1 in H2O) and a melting point of 209–225 °C [1]. Its primary utility lies as a chiral ligand or ligand precursor in enantioselective synthesis, where the (1S,2S) configuration imparts a specific handedness that is non‑interchangeable with the (1R,2R) enantiomer [1][2].

C2-symmetric (1S,2S) chiral diamine for enantioselective catalyst design
Tetrahydrochloride salt ensures aqueous solubility for homogeneous catalysis
Para-dimethylamino groups provide strong electron-donating character for ligand tuning

(1S,2S)-1,2-Bis(4-dimethylaminophenyl)ethylenediamine Tetrahydrochloride: Generic Substitution Pitfalls


The tetrahydrochloride salt form is not merely a storage convenience; it directly impacts solubility in aqueous media compared with the free base . More critically, the para‑dimethylamino substituent strongly modulates the electron density on the ligand backbone, a property that cannot be duplicated by unsubstituted, methoxy, or halogenated analogues. This electronic tuning translates into quantifiable differences in catalytic conversion and enantiomeric excess, making generic substitution a unilateral sacrifice of either activity or selectivity [1][2].

Salt form Free base is water-insoluble; tetrahydrochloride salt enables aqueous reaction media. Direct substitution may require co-solvent adjustments.
Electronics Para-dimethylamino substituent cannot be replaced by methoxy, chloro, or unsubstituted analogues without altering enantioselectivity and activity.
Stereochemistry (1R,2R) enantiomer gives opposite asymmetric induction; optical rotation sign confirms identity and prevents cross-contamination.

(1S,2S)-1,2-Bis(4-dimethylaminophenyl)ethylenediamine Tetrahydrochloride: Comparative Evidence


Optical Rotation & Enantiopurity: (1S,2S) vs. (1R,2R)

The (1S,2S) isomer exhibits a specific optical rotation of [α]22/D −38.0° (c = 1, H2O), while the (1R,2R) enantiomer (CAS 1055301-15-9) shows [α]22/D +38.0° under identical conditions . This opposite sign confirms enantiomeric purity and is the primary identity test that prevents cross-contamination in chiral synthesis workflows.

Optical Rotation & Enantiopurity
Head-to-head
[α]22/D −38.0° vs. +38.0° (c=1, H2O)
Opposite sign confirms stereochemical identity and enantiopurity control
Sodium D-line, 22 °C; difference of 76.0° in magnitude
Chiral discrimination Optical rotation Enantiopurity

Aqueous Solubility: Salt vs. Free Base

The tetrahydrochloride salt (MW 444.27) is freely soluble in water, whereas the free base (MW 298.43) is reported as insoluble in water [1]. This solubility contrast is critical for applications requiring aqueous reaction media, such as asymmetric transfer hydrogenation in neat water [2].

Aqueous Solubility
Cross-study
Freely soluble vs. insoluble (free base)
Salt form eliminates co-solvent need for aqueous asymmetric catalysis
Ambient temperature, deionized water
Solubility Salt form Aqueous catalysis

Dimethylamino Substituent: Enantioselectivity Boost in ATH

In a comparative study of C2‑symmetric bis(sulfonyl)tetraaza ligands derived from (1S,2S)‑1,2‑diarylethylenediamines, the ligand bearing 4‑dimethylaminophenyl groups afforded the highest enantioselectivity (92.8% ee) for the ATH of acetophenone, outperforming the 4‑methoxyphenyl (89.5% ee) and 4‑chlorophenyl (85.2% ee) analogues under identical conditions [1]. The strongly electron‑donating dimethylamino group enhances the nucleophilicity of the ruthenium‑hydride intermediate, leading to superior stereocontrol.

Enantioselectivity Boost
Cross-study
92.8% ee
Reported highest ee among tested aryl analogues in ATH of acetophenone
Ru catalyst, HCOONa/H2O, 40 °C; 4-MeO: 89.5% ee, 4-Cl: 85.2% ee
Asymmetric transfer hydrogenation Electronic effects Ligand tuning

(1S,2S)-1,2-Bis(4-dimethylaminophenyl)ethylenediamine Tetrahydrochloride: Application Scenarios


Aqueous ATH of Prochiral Ketones

The tetrahydrochloride salt’s aqueous solubility enables homogeneous catalysis in neat water, where the dimethylamino‑substituted tetraaza ligand achieves up to 92.8% ee (acetophenone) with >99% conversion [1]. This scenario eliminates organic co‑solvents, aligning with green chemistry principles.

Chiral γ-Amino Alcohols via Tandem ATH/Reduction

The ligand derived from this diamine has been successfully applied to the enantioselective synthesis of (S)-γ-amino alcohols, key intermediates for pharmaceuticals such as Fluoxetine and Atomoxetine [2]. The high ee preserves downstream chiral purity, reducing purification costs.

C2-Symmetric Bis(sulfonyl)tetraaza Ligands for Ru, Rh, Ir Catalysis

The (1S,2S) diamine serves as the chiral backbone for a library of sulfonylated tetraaza ligands. Systematic variation of the sulfonyl group allows fine‑tuning of catalytic activity while the dimethylamino phenyl group maintains a consistently high enantioselectivity baseline [1][2].

Chiral Discrimination & NMR Shift Reagent Studies

The strong [α]22/D signal (−38.0°) and the basic dimethylamino groups make the product suitable as a chiral solvating agent for determining enantiomeric excess of acidic or hydrogen‑bond‑donor analytes via NMR titration experiments .

Application
Selection Property
Validation Focus
Aqueous ATH of prochiral ketones
Water-soluble tetrahydrochloride salt
Enantiomeric excess and conversion in neat water
Chiral γ-amino alcohol synthesis
High and consistent enantioselectivity
Downstream chiral purity preservation
C2-symmetric tetraaza ligand library
Modifiable sulfonyl groups with stable chiral backbone
Catalytic activity tuning while maintaining ee baseline
Chiral discrimination / NMR shift reagent
Strong optical rotation and basic amine sites
Enantiomeric excess determination via NMR titration
Quote Request

Request a Quote for (1S,2S)-1,2-Bis(4-dimethylaminophenyl)ethylenediamine tetrahydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.